3,9-Diazaspiro[5.5]undecane dihydrochloride

GABA(A) receptor neuropharmacology immunomodulation

Select 3,9-Diazaspiro[5.5]undecane dihydrochloride for its conformationally constrained spiro[5.5]undecane core, validated in CCR5 antagonist (oral bioavailability), GABA(A) α4βδ antagonist (Ki=180 nM), and GPIIb-IIIa integrin programs. Dihydrochloride salt ensures superior aqueous solubility vs. free base, ideal for medicinal chemistry derivatization.

Molecular Formula C9H20Cl2N2
Molecular Weight 227.17
CAS No. 2089256-14-2
Cat. No. B2673757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Diazaspiro[5.5]undecane dihydrochloride
CAS2089256-14-2
Molecular FormulaC9H20Cl2N2
Molecular Weight227.17
Structural Identifiers
SMILESC1CNCCC12CCNCC2.Cl.Cl
InChIInChI=1S/C9H18N2.2ClH/c1-5-10-6-2-9(1)3-7-11-8-4-9;;/h10-11H,1-8H2;2*1H
InChIKeyFLHSFTYZKYPXGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,9-Diazaspiro[5.5]undecane Dihydrochloride: Technical Overview and Procurement Considerations


3,9-Diazaspiro[5.5]undecane dihydrochloride (CAS: 2089256-14-2) is the dihydrochloride salt form of the spirocyclic diamine scaffold 3,9-diazaspiro[5.5]undecane (free base CAS: 180-46-1) [1]. This compound features a rigid, conformationally constrained spiro[5.5]undecane core with two piperidine-type nitrogen atoms positioned at the 3- and 9-positions of the bicyclic framework . The dihydrochloride salt form (molecular formula C₉H₂₀Cl₂N₂; molecular weight 227.17 g/mol) provides enhanced aqueous solubility and improved handling characteristics compared to the free base, making it a preferred starting material for downstream derivatization in medicinal chemistry workflows . As a spirocyclic scaffold containing two differentially functionalizable secondary amines, this compound serves as a versatile building block for the construction of receptor ligands, particularly in programs targeting G protein-coupled receptors (GPCRs) and ligand-gated ion channels where conformational pre-organization is critical for target engagement [2].

Why Generic Substitution of 3,9-Diazaspiro[5.5]undecane Dihydrochloride with Alternative Spirocyclic Diamines Fails


Substitution of 3,9-diazaspiro[5.5]undecane dihydrochloride with alternative spirocyclic diamines—such as 1,9-diazaspiro[5.5]undecane, 2,9-diazaspiro[5.5]undecane, or 3,9-diazaspiro[5.5]undecane-2,4-dione—introduces substantial variations in nitrogen atom positioning, ring electronics, and conformational preferences that directly impact pharmacological outcomes [1]. The 3,9-substitution pattern establishes a specific inter-nitrogen distance and spatial orientation critical for optimal interactions with target binding pockets, as demonstrated across multiple receptor systems including CCR5 and GABA(A) receptors [2][3]. Even seemingly minor modifications—such as introduction of a carbonyl moiety at the 2-position (as in 3,9-diazaspiro[5.5]undecane-2,4-dione) or repositioning of nitrogen atoms—result in measurable differences in receptor binding affinity, subtype selectivity, and downstream functional activity [4]. The quantitative evidence presented in Section 3 substantiates these differentiation claims with comparative data drawn from peer-reviewed medicinal chemistry studies.

Quantitative Differentiation Evidence for 3,9-Diazaspiro[5.5]undecane-Based Compounds Versus Closest Analogs


3,9-Diazaspiro[5.5]undecane Scaffold Enables High-Affinity GABA(A) Receptor Antagonism with Subtype Selectivity (Ki = 180 nM)

Structure-activity relationship studies of 3,9-diazaspiro[5.5]undecane-based compounds identified analog 1e (m-methylphenyl substituted benzamide derivative) as a GABA(A) receptor antagonist with binding affinity in the high-nanomolar range (Ki = 180 nM) [1]. This compound demonstrated superior selectivity for the extrasynaptic α4βδ subtype relative to α1- and α2-containing subtypes compared to previously reported lead compounds 2027 and 018, both of which also incorporate the 3,9-diazaspiro[5.5]undecane scaffold [1]. Importantly, 1e efficiently rescued inhibition of T cell proliferation, establishing a functional immunomodulatory readout linked to the scaffold's peripheral GABA(A) receptor antagonism [1]. While direct comparator data against non-spirocyclic diamines or alternative spirocyclic scaffolds is not provided in the study, the systematic SAR optimization within the 3,9-diazaspiro[5.5]undecane series demonstrates that specific substitution patterns on this scaffold yield quantifiable improvements in both binding affinity and functional selectivity over earlier-generation compounds based on the same core.

GABA(A) receptor neuropharmacology immunomodulation

3,9-Diazaspiro[5.5]undecane Scaffold Outperforms 1-Oxa-Containing Analog in Enabling Orally Bioavailable CCR5 Antagonists

In a medicinal chemistry program targeting CCR5 antagonists, researchers replaced the cyclic carbamate in the previously disclosed 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template, leading to the discovery of two novel series based on the 3,9-diazaspiro[5.5]undecane scaffold [1]. This scaffold replacement strategy yielded compound 32, which demonstrated 'attractive combination of antiviral potency, selectivity, and pharmacokinetic profile' and achieved oral bioavailability [1]. The study explicitly establishes that the 3,9-diazaspiro[5.5]undecane scaffold (carbon-containing spirocyclic diamine) provides a superior pharmacological profile compared to the oxygen-containing 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template in this specific target class.

CCR5 antagonist antiviral GPCR

3,9-Diazaspiro[5.5]undecane Core Serves as Validated Central Template for Potent GPIIb-IIIa Antagonists as Nonpeptide RGD Mimics

Research on novel glycoprotein IIb-IIIa antagonists established that compounds containing the 3,9-diazaspiro[5.5]undecane nucleus demonstrate potent activity as platelet aggregation inhibitors [1]. The study explicitly states that 'the potent activity of these compounds as platelet aggregation inhibitors demonstrates the utility of the spirocyclic structures as a central template for nonpeptide RGD mimics' [1]. This validation positions the 3,9-diazaspiro[5.5]undecane scaffold as a proven starting point for developing nonpeptide mimetics of the Arg-Gly-Asp (RGD) recognition sequence, a critical binding motif in integrin-mediated cell adhesion and thrombosis.

GPIIb-IIIa antagonist platelet aggregation antithrombotic

3,9-Diazaspiro[5.5]undecane Free Base Exhibits Favorable Physicochemical Properties (XLogP3 = 0.5, TPSA = 24.1 Ų) for CNS Drug Discovery

Computed physicochemical properties for the 3,9-diazaspiro[5.5]undecane free base (CAS: 180-46-1) indicate a balanced profile suitable for CNS drug discovery applications: XLogP3-AA = 0.5 (calculated lipophilicity), topological polar surface area (TPSA) = 24.1 Ų, hydrogen bond donor count = 2, hydrogen bond acceptor count = 2, molecular weight = 154.25 g/mol, and rotatable bond count = 0 [1]. The low TPSA value (24.1 Ų) falls well below the threshold of 60-70 Ų typically associated with favorable CNS penetration, while the moderate lipophilicity (XLogP3 = 0.5) balances membrane permeability with aqueous solubility [1]. The zero rotatable bonds confer conformational rigidity—a hallmark of spirocyclic scaffolds that enhances target binding entropy and selectivity [2]. In contrast, alternative spirocyclic scaffolds such as 1,9-diazaspiro[5.5]undecane (nitrogen positional isomer) or 3,9-diazaspiro[5.5]undecane-2,4-dione (carbonyl-containing analog) exhibit distinct physicochemical signatures due to altered hydrogen bonding capacity and electronic distribution.

physicochemical properties CNS drug discovery Lipinski

Microwave-Assisted Solid-Phase Synthesis Enables Efficient Parallel Derivatization of 3,9-Diazaspiro[5.5]undecane Scaffold

A reported synthetic methodology describes microwave-assisted solid-phase synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes via direct annulation of primary amines with resin-bound bismesylates [1]. This approach enables rapid parallel derivatization of the 3,9-diazaspiro[5.5]undecane scaffold, facilitating lead generation library construction. The solid-phase methodology contrasts with traditional solution-phase syntheses of spirocyclic diamines, which often require multi-step sequences and chromatographic purification [2]. For procurement decisions, this established synthetic accessibility supports scale-up considerations and downstream chemistry feasibility.

solid-phase synthesis microwave-assisted library generation

3,9-Diazaspiro[5.5]undecane Derivatives Under Active Patent Protection for Antiviral Applications (WO2020048829, WO2020048828)

Recent patent filings (WO2020048829, WO2020048828; filed 2019, published 2020) claim 3,9-diazaspiro[5.5]undecane compounds and 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds as antiviral agents, specifically targeting applications in treating viral infections [1][2]. The patents fall under IPC classifications C07D 471/10 (spiro-condensed heterocyclic systems) and A61P 31/12 (antivirals), indicating ongoing industrial interest and commercial development of this scaffold class [3]. The active patent landscape for 3,9-diazaspiro[5.5]undecane derivatives contrasts with older, off-patent spirocyclic scaffolds, potentially affecting freedom-to-operate considerations in drug discovery programs.

antiviral patent intellectual property

Recommended Research and Industrial Applications for 3,9-Diazaspiro[5.5]undecane Dihydrochloride


CCR5 Antagonist Development Requiring Oral Bioavailability

Programs targeting CCR5-mediated conditions (HIV entry inhibition, inflammatory diseases) should prioritize 3,9-diazaspiro[5.5]undecane dihydrochloride as the preferred scaffold building block. Direct comparative evidence demonstrates that replacement of the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template with the 3,9-diazaspiro[5.5]undecane scaffold enabled the discovery of orally bioavailable CCR5 antagonist 32 with favorable antiviral potency and selectivity [1]. This scaffold switch represents a validated optimization strategy for achieving oral bioavailability in CCR5 programs.

Peripheral GABA(A) Receptor Antagonist Programs for Immunomodulation

For research groups pursuing peripheral GABA(A) receptor antagonism with immunomodulatory applications, 3,9-diazaspiro[5.5]undecane dihydrochloride provides a validated starting scaffold. SAR optimization within this scaffold series yielded compound 1e with Ki = 180 nM binding affinity and improved selectivity for the extrasynaptic α4βδ subtype over α1- and α2-containing subtypes compared to earlier leads [1]. Importantly, 1e demonstrated functional rescue of T cell proliferation inhibition, confirming the scaffold's ability to translate receptor binding into immunologically relevant functional outcomes [1].

GPIIb-IIIa Antagonist Discovery as Nonpeptide RGD Mimetics

Integrin-targeted drug discovery programs seeking nonpeptide alternatives to RGD peptide mimetics should consider 3,9-diazaspiro[5.5]undecane dihydrochloride as a validated central template. The scaffold's potent platelet aggregation inhibitory activity in GPIIb-IIIa antagonist studies demonstrates its utility as a conformationally pre-organized scaffold for mimicking the RGD recognition sequence [1]. The spirocyclic core provides the rigidity necessary for effective integrin binding while avoiding the pharmacokinetic limitations typically associated with peptide-based therapeutics.

CNS Drug Discovery Requiring Favorable Blood-Brain Barrier Penetration Properties

CNS-targeted programs should evaluate 3,9-diazaspiro[5.5]undecane dihydrochloride based on its favorable computed physicochemical profile for brain penetration. The free base scaffold exhibits TPSA = 24.1 Ų (well below the 60-70 Ų threshold for CNS penetration) and XLogP3 = 0.5 (balanced lipophilicity) [1]. The zero rotatable bonds confer conformational rigidity that can enhance target selectivity and binding entropy [2]. These properties, combined with the validated activity across multiple CNS-relevant targets (GABA(A) receptors), position this scaffold favorably for neuroscience drug discovery applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,9-Diazaspiro[5.5]undecane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.